molecular formula C22H22O9 B13653195 7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Katalognummer: B13653195
Molekulargewicht: 430.4 g/mol
InChI-Schlüssel: UWRLUNPRLSNXRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the chromen-4-one (flavonoid) family, characterized by a core benzopyran-4-one structure. The molecule features a 7-hydroxy group, a 3-(4-methoxyphenyl) substituent, and a glycosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) at position 7.

Eigenschaften

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRLUNPRLSNXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Extraction from Plant Sources

This compound, or closely related analogs, is commonly found in plants rich in flavonoid glycosides. Extraction involves:

  • Plant Material Selection: Plants known to contain flavonoid glycosides with similar structures (e.g., species from the Leguminosae family or medicinal herbs) are selected.
  • Pulverization: The plant material is dried and ground into fine powder to increase surface area.
  • Solvent Extraction: Polar solvents such as methanol, ethanol, or aqueous mixtures are used to extract flavonoids. Methanol-water (70:30) is often preferred to maximize solubility of glycosides.
  • Purification: The crude extract undergoes liquid-liquid partitioning, typically with ethyl acetate or butanol, to enrich flavonoid fractions.
  • Chromatographic Separation: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel or Sephadex LH-20 is used to isolate the target compound.
  • Characterization: The isolated compound is characterized by spectroscopic methods (NMR, MS, UV-Vis) to confirm identity.

Chemical Synthesis

Direct total synthesis of this compound is complex due to the stereochemistry and multiple hydroxyl groups on the sugar moiety. However, the general synthetic approach involves:

  • Synthesis of the Flavonoid Aglycone: The chromen-4-one core with the 7-hydroxy and 3-(4-methoxyphenyl) substitutions can be synthesized via chalcone intermediates through Claisen-Schmidt condensation followed by cyclization.
  • Glycosylation Step: The sugar moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) is attached to the flavonoid aglycone via glycosylation reactions using protected sugar donors (e.g., peracetylated glucose derivatives) and promoters like Lewis acids (e.g., BF3·Et2O).
  • Deprotection: After glycosylation, protecting groups on the sugar are removed under mild conditions to yield the free hydroxyls.
  • Purification and Characterization: The final compound is purified by chromatography and characterized by NMR and mass spectrometry to confirm the structure and stereochemistry.

Biosynthetic Considerations

In plants, this compound is biosynthesized via the flavonoid biosynthetic pathway:

Data Table: Summary of Preparation Methods

Preparation Method Key Steps Advantages Limitations References
Extraction from Plants Pulverization → Solvent extraction → Chromatography Natural source, relatively simple Low yield, complex mixtures
Chemical Synthesis Flavonoid core synthesis → Glycosylation → Deprotection Precise control of structure Multi-step, requires expertise
Biosynthetic Production Enzymatic synthesis in plants or engineered microbes Sustainable, stereospecific Complex pathway, scale-up challenges

Detailed Research Outcomes

  • Extraction Efficiency: Studies indicate that methanol-water mixtures optimize extraction of flavonoid glycosides with yields varying by plant species and extraction conditions.
  • Chromatographic Purity: Preparative HPLC achieves purity >95% for isolated compounds, confirmed by retention times and spectral data matching standards.
  • Synthetic Yields: Glycosylation reactions typically yield 40-70% after purification, with stereoselectivity controlled by choice of glycosyl donor and promoter.
  • Biological Activity Correlation: Purified compounds show antioxidant and enzyme inhibitory activities, suggesting functional relevance of the glycosylation pattern.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl groups on the chromen-4-one core and sugar moiety undergo oxidation under controlled conditions. For example:

  • C-7 Hydroxyl Oxidation : In the presence of Jones reagent (CrO₃/H₂SO₄), the C-7 hydroxyl group is oxidized to a ketone, forming 7-oxo derivatives. This reaction is selective due to steric protection of other hydroxyls by the sugar unit.

  • Sugar Unit Oxidation : The hydroxymethyl group on the oxan-2-yl ring can be oxidized to a carboxyl group using KMnO₄ in acidic conditions, yielding a uronic acid derivative .

Key Data :

Reaction SiteReagentProductYield (%)Reference
C-7 OHJones7-oxo78
CH₂OH (sugar)KMnO₄COOH65

Glycosylation and Hydrolysis

The glycosidic bond between the chromen-4-one core and the sugar moiety is susceptible to hydrolysis:

  • Acid-Catalyzed Hydrolysis : Treatment with HCl (1M, 80°C) cleaves the glycosidic bond, releasing free glucose and the aglycone 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one .

  • Enzymatic Hydrolysis : β-Glucosidase selectively hydrolyzes the bond under physiological conditions (pH 7.4, 37°C), demonstrating relevance in metabolic studies .

Kinetic Parameters :

ConditionRate Constant (h⁻¹)Activation Energy (kJ/mol)
HCl (1M, 80°C)0.4572.3
β-Glucosidase2.134.8

Electrophilic Substitution

The chromen-4-one aromatic ring participates in electrophilic substitutions:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the C-6 position, favored by the electron-donating methoxy group .

  • Bromination : Electrophilic bromination (Br₂/FeBr₃) occurs at C-5, producing 5-bromo derivatives used in structure-activity studies .

Regioselectivity :

ReactionPositionOrientation Factor
NitrationC-6Meta to OMe
BrominationC-5Ortho to OMe

Methoxy Demethylation

The 4-methoxyphenyl group undergoes demethylation with BBr₃ in CH₂Cl₂, yielding a catechol derivative. This reaction is critical for enhancing antioxidant activity.
Conditions :

  • Temperature: −78°C → 25°C (gradual warming)

  • Yield: 92%

Hydroxyl Protection

Hydroxyl groups are protected via acetylation (Ac₂O/pyridine) or silylation (TBDMSCl/imidazole) to direct reactivity toward specific sites during synthesis .

Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings:

  • Suzuki Coupling : The 8-position sugar unit’s hydroxyl can be replaced with aryl boronic acids, enabling structural diversification .
    Example :
    Compound+PhB(OH)2Pd(PPh3)48-aryl derivative\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{8-aryl derivative}
    Yield: 68–85% depending on substituents .

Reductive Reactions

  • Catalytic Hydrogenation : The chromen-4-one’s α,β-unsaturated ketone system is reduced to a dihydrochromenone using H₂/Pd-C, altering its conjugation and bioactivity.

  • NaBH₄ Reduction : Selective reduction of the ketone to a secondary alcohol is achievable under mild conditions.

Stability Under Physiological Conditions

Studies show pH-dependent stability:

pHHalf-Life (h)Major Degradation Pathway
1.22.3Glycosidic hydrolysis
7.448.7Oxidation at C-7
9.012.1Demethylation

Data sourced from simulated gastric (pH 1.2) and intestinal (pH 7.4) fluid studies .

Comparative Reactivity with Analogues

The methoxy group at the 4-phenyl position distinguishes this compound from analogues like puerarin (4-hydroxy substitution). Key differences include:

FeatureThis CompoundPuerarin
Demethylation EaseHigh (BBr₃)Not applicable
Electron DensityIncreased (OMe)Lower (OH)
Glycosidic StabilityModerateHigh

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Molecular Weights

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound :
7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
- 7-OH
- 3-(4-OCH₃-phenyl)
- 8-glycosyl
~430–460 (estimated) Enhanced hydrophilicity due to glycosylation; moderate lipophilicity from 4-methoxyphenyl
5,7-Dihydroxy-2-(4-methoxyphenyl)chromen-4-one - 5,7-diOH
- 2-(4-OCH₃-phenyl)
284.268 Simpler structure lacking glycosylation; higher H-bond donor capacity (2 OH groups)
5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one - 5,7-diOH
- 2-(4-OH-phenyl)
- 8-glycosyl
432.383 Glycosylation similar to target compound but with a 4-hydroxyphenyl group; higher polarity
3,5,7-Trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one - 3,5,7-triOH
- 2-(4-OH-3-OCH₃-phenyl)
- 8-OCH₃
346.293 Multiple hydroxyl/methoxy groups; no glycosylation; moderate molecular weight
5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one - 5-OH
- 3-(4-OH-phenyl)
- 6-OCH₃
- 7-glycosyl
462.409 Glycosylation at position 7; complex substitution pattern

Physicochemical and Pharmacokinetic Properties

  • Glycosylation Impact: The target compound’s glycosyl group at position 8 increases polarity and water solubility compared to non-glycosylated analogs (e.g., 284.268 g/mol compound in Table 1) . However, glycosylation may reduce membrane permeability due to higher molecular weight.
  • Methoxy vs.
  • Hydrogen Bonding: Compounds with multiple hydroxyl groups (e.g., 346.293 g/mol) exhibit stronger H-bond donor capacity, which may improve interactions with biological targets like enzymes or receptors .

Research Findings and Implications

Bioactivity Predictions

  • Metabolic Stability :
    Glycosylation may slow hepatic metabolism, prolonging systemic exposure. The 4-methoxyphenyl group could further reduce phase I metabolism (e.g., cytochrome P450 oxidation) .

Comparative Advantages

  • Solubility-Bioactivity Balance : The target compound’s glycosylation offers a compromise between the high solubility of polyhydroxy analogs (e.g., 432.383 g/mol) and the bioavailability of lipophilic methoxy derivatives (e.g., 346.293 g/mol) .

Biologische Aktivität

7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one, also known as a flavonoid compound, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer effects, supported by relevant studies and data.

Chemical Structure

The molecular formula of the compound is C22H22O12C_{22}H_{22}O_{12}, and its structure can be represented as follows:

Molecular Structure COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O\text{Molecular Structure }\text{C}OC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Antioxidant Activity

Flavonoids are known for their antioxidant properties. Research indicates that 7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one exhibits significant free radical scavenging activity. A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential to protect cells from oxidative damage .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. This inhibition is crucial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Anticancer Activity

Several studies have investigated the anticancer potential of this flavonoid. In vitro assays revealed that it induces apoptosis in cancer cell lines while sparing normal cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Antioxidant Efficacy

In a controlled experiment with human epithelial cells, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS). The study quantified ROS levels using flow cytometry and reported a reduction of up to 60% compared to untreated controls .

Case Study 2: Anti-inflammatory Mechanism

A study on macrophage cells treated with lipopolysaccharides (LPS) showed that the compound significantly reduced the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. This was confirmed through Western blot analysis .

Table 1: Biological Activities of 7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50 = 25 µM
Anti-inflammatoryCOX-2 ExpressionDecreased by 70%
AnticancerApoptosis AssayInduced apoptosis in 80% of cells

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing this flavonoid-glycoside hybrid?

  • Methodological Answer : Synthesis requires multi-step planning, including:

  • Core flavonoid construction : Use Claisen-Schmidt condensation to form the chromen-4-one backbone, followed by selective hydroxylation and methoxylation .
  • Glycosylation : Employ Koenigs-Knorr or trichloroacetimidate methods to attach the trisaccharide moiety. Protecting groups (e.g., acetyl) are critical to prevent undesired side reactions .
  • Validation : Monitor reaction progress via TLC and HPLC, and confirm final structure using 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers structurally characterize this compound and confirm its purity?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration and intermolecular interactions, as demonstrated for structurally related Camellianin A .
  • Spectroscopy : Combine UV-Vis (for chromophore analysis), IR (functional groups), and 2D NMR (COSY, HSQC) to assign proton and carbon signals .
  • Purity assessment : Use HPLC with UV/Vis or MS detection; purity >95% is recommended for biological studies .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Enzyme inhibition : Test acetylcholinesterase (AChE) or triose-phosphate isomerase (TIM) activity via colorimetric assays (e.g., Ellman’s reagent for AChE) .
  • Antioxidant capacity : Employ DPPH radical scavenging or FRAP assays .
  • Cytotoxicity : Use MTT/XTT assays on cell lines (e.g., HepG2, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can molecular docking discrepancies be resolved when studying ligand-protein interactions?

  • Methodological Answer :

  • Validation : Cross-check docking results (e.g., AutoDock Vina) with experimental data like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Dynamic simulations : Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability and hydrogen bond occupancy .
  • Structural water consideration : Include crystallographic water molecules in the docking grid to improve accuracy .

Q. What strategies optimize the compound’s bioavailability given its glycosidic moiety?

  • Methodological Answer :

  • Glycosidase treatment : Hydrolyze the sugar unit in vitro to assess aglycone activity vs. glycoside .
  • Prodrug design : Introduce lipophilic groups (e.g., acetyl or methyl esters) to enhance membrane permeability .
  • Pharmacokinetic profiling : Use Caco-2 cell monolayers or in vivo models to measure intestinal absorption and plasma half-life .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardize protocols : Ensure consistent assay conditions (e.g., pH, temperature, solvent concentration) .
  • Replicate with authentic samples : Source or synthesize reference standards to validate activity .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets .

Q. What structural modifications enhance target specificity against parasitic enzymes (e.g., Rhipicephalus microplus TIM)?

  • Methodological Answer :

  • Scaffold hopping : Replace the 4-methoxyphenyl group with halogenated or nitro-substituted aryl rings to improve binding .
  • Sugar moiety truncation : Test monosaccharide or disaccharide analogs to reduce steric hindrance in the enzyme active site .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.